5-Acetyl-6-hydroxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an acetyl group at the 5th position, a hydroxyl group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of pyridine derivatives. For instance, starting from 2-fluoro-4-methylpyridine, a series of reactions including acetylation, hydroxylation, and formylation can be employed to introduce the desired functional groups at specific positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 5-Acetyl-6-hydroxypyridine-2-carboxylic acid
Reduction: 5-Acetyl-6-hydroxy-2-pyridinemethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
5-Acetyl-6-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amines, which can act as bidentate ligands in coordination chemistry. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-3-carboxaldehyde:
Pyridine-4-carboxaldehyde: Also called isonicotinaldehyde, it has the aldehyde group at the 4th position of the pyridine ring.
Uniqueness
5-Acetyl-6-hydroxypyridine-2-carbaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-acetyl-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-3-2-6(4-10)9-8(7)12/h2-4H,1H3,(H,9,12) |
InChI Key |
QUUNCAVKPAKPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(NC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.